4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid
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Overview
Description
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid is a synthetic organic compound characterized by the presence of a but-3-yn-1-ylamino group attached to a difluorobenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzoic acid with but-3-yn-1-ylamine under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-yn-1-yl)benzoyl-l-phenylalanine: A similar compound with a benzoyl group instead of a benzoic acid core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-1-en-3-yn-1-yl group.
Uniqueness
4-(But-3-yn-1-ylamino)-3,5-difluorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzoic acid core and but-3-yn-1-ylamino group make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H9F2NO2 |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
4-(but-3-ynylamino)-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-2-3-4-14-10-8(12)5-7(11(15)16)6-9(10)13/h1,5-6,14H,3-4H2,(H,15,16) |
InChI Key |
UJAXNUVYOAWFNG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=C(C=C1F)C(=O)O)F |
Origin of Product |
United States |
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